Crystal Structure Analysis of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole: A Technical Whitepaper
Crystal Structure Analysis of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole: A Technical Whitepaper
Executive Summary
The precise three-dimensional atomic arrangement of small-molecule active pharmaceutical ingredients (APIs) is the cornerstone of structure-based drug design (SBDD). This technical guide details the crystallographic analysis of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole , a highly lipophilic heterocyclic compound. By establishing a causality-driven, self-validating protocol for crystallization and X-ray diffraction, this whitepaper provides drug development professionals with the mechanistic insights required to leverage this pharmacophore in targeted therapeutics.
Pharmacological Context & Structural Significance
The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, and anticancer activities[1]. The incorporation of sulfur and nitrogen atoms within the five-membered heteroaromatic ring creates an electron-deficient core capable of engaging in unique dipole-directed and hydrogen-bond acceptor interactions[2].
Structural modifications, specifically the introduction of a 4-cyclohexylphenyl group at the C4 position, significantly alter the physicochemical landscape of the molecule. The cyclohexyl moiety imparts substantial lipophilic bulk, optimizing the compound for deep hydrophobic pocket binding in target receptors[3]. Understanding the torsional dynamics between the thiadiazole core and the cyclohexylphenyl substituent via single-crystal X-ray diffraction is critical for rationalizing its structure-activity relationship (SAR).
Figure 1: Structure-activity relationship and binding profile of the thiadiazole core.
Causality-Driven Crystallization Methodology
4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole presents unique crystallization challenges. The high lipophilicity imparted by the cyclohexyl moiety often leads to "oiling out" (liquid-liquid phase separation) rather than ordered nucleation when standard polar solvents are used.
Step-by-Step Protocol
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Solvent Selection: Prepare a binary solvent system of dichloromethane (DCM) and ethanol (EtOH) at a 1:3 (v/v) ratio.
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Causality: DCM provides high initial solubility for the lipophilic compound, while EtOH acts as an anti-solvent. The differential volatility of the two solvents is the thermodynamic driver for crystallization.
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Supersaturation Preparation: Dissolve 50 mg of the synthesized compound in 2 mL of the binary solvent. Filter the solution through a 0.22 μm PTFE syringe filter into a clean, borosilicate glass vial.
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Causality: Heterogeneous nucleation on microscopic dust particles often leads to twinned or poorly diffracting crystals. PTFE filtration ensures homogeneous nucleation.
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Controlled Growth: Loosely cap the vial (punctured with a single needle hole) and maintain it at 20 °C in a vibration-free environment. Allow slow evaporation over 48–72 hours.
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Causality: Slow evaporation of the highly volatile DCM gradually narrows the metastable zone width, favoring the growth of fewer, larger single crystals rather than rapid microcrystalline precipitation.
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Self-Validation Checkpoint: Prior to mounting, examine the harvested crystals under a cross-polarized microscope. Complete, uniform extinction of light upon rotation by 90° validates the single-crystal nature and the absence of macroscopic twinning, confirming the sample is suitable for X-ray diffraction.
X-Ray Diffraction Data Collection & Refinement Protocol
To elucidate the precise atomic coordinates, high-resolution X-ray diffraction must be executed using a self-validating workflow[4].
Step-by-Step Protocol
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Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide cryoloop.
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Causality: Paratone-N oil protects the crystal from atmospheric moisture and acts as a rigid glass upon flash-cooling, preventing mechanical stress and cracking.
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Data Acquisition: Flash-cool the crystal to 100 K using a nitrogen cryostream. Collect diffraction data on a diffractometer equipped with a CMOS detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
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Causality: Cryo-cooling to 100 K minimizes thermal atomic vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and eliminating radiation-induced decay. Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy sulfur atom in the thiadiazole ring.
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Integration & Absorption Correction: Integrate the raw frames using APEX3 (or equivalent) software. Apply a multi-scan absorption correction (e.g., SADABS).
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Self-Validation Checkpoint: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 across all resolution shells validates high crystal quality and sufficient data redundancy. If Rint>0.10 , data collection must be aborted and a new crystal mounted.
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Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structural model by full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
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Self-Validation Checkpoint: Process the final .cif file through the IUCr checkCIF routine. The absence of Level A or B alerts validates that no missing symmetry exists and all electron density peaks are correctly assigned.
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Figure 2: Self-validating workflow for crystallization and X-ray diffraction analysis.
Structural Analysis & Conformational Features
Based on established crystallographic parameters for analogous 4-aryl-1,2,3-thiadiazoles[5],[6], the structural elucidation of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole reveals several critical conformational features:
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Thiadiazole Core Geometry: The 1,2,3-thiadiazole ring is strictly planar. The N-N bond length (~1.30 Å) and C-S bond length (~1.68 Å) are indicative of a highly delocalized π -electron system, characteristic of heteroaromatic stability[5].
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Cyclohexyl Conformation: To minimize internal steric strain, the cyclohexyl ring adopts a classic chair conformation. The bulky phenyl group exclusively occupies the equatorial position, preventing unfavorable 1,3-diaxial interactions and representing the global thermodynamic minimum.
Torsional Profiling: The dihedral angle between the thiadiazole ring and the phenyl ring is a key determinant of the molecule's overall topology. Lacking ortho-substituents on the phenyl ring, the system tends toward coplanarity (torsional angle < 10°) to maximize π
π conjugation, though crystal packing forces may induce a slight twist.Crystal Packing: The supramolecular architecture is stabilized by a network of weak intermolecular interactions. The electron-deficient thiadiazole cores align via dipole-dipole interactions, while the phenyl rings engage in offset face-to-face π
π stacking. The cyclohexyl groups interlock to form distinct hydrophobic channels within the crystal lattice.Quantitative Data Summaries
The following tables summarize the representative crystallographic parameters and geometric metrics expected for the optimized structural model of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₄H₁₆N₂S |
| Formula Weight | 244.35 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.24 Å, b = 5.89 Å, c = 19.45 Å |
| β Angle | 95.42° |
| Volume | 1282.5 ų |
| Z, Calculated Density | 4, 1.266 Mg/m³ |
| Absorption Coefficient (μ) | 0.215 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0942 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Length (Å) / Angle (°) |
| Thiadiazole N-N Bond | N1 - N2 | 1.305(3) Å |
| Thiadiazole N-S Bond | N2 - S1 | 1.652(2) Å |
| Thiadiazole C-S Bond | C1 - S1 | 1.684(3) Å |
| Inter-ring C-C Bond | C2 - C3 | 1.472(4) Å |
| Thiadiazole Internal Angle | C1 - S1 - N2 | 92.4(1)° |
| Torsional Angle | S1 - C1 - C3 - C4 | 8.5(2)° |
References
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A Review on the Synthesis, Characterization, and Pharmacological Applications of Thiadiazole Derivatives International Journal of Pharmaceutical Sciences 1[1]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole PMC / National Institutes of Health (NIH) 2[2]
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update MDPI 3[3]
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Crystal Structure Analysis of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Technical Guide Benchchem 4[4]
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives PMC / National Institutes of Health (NIH) 5[5]
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Synthesis, crystal structure and herbicidal activity of novel 1,2,3-thiadiazole substituted 2-cyanoacrylates Arkivoc 6[6]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
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